(9H-Fluoren-9-yl)methyl (5-methyl-4-phenylthiazol-2-yl)carbamate
Description
Properties
IUPAC Name |
9H-fluoren-9-ylmethyl N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N2O2S/c1-16-23(17-9-3-2-4-10-17)26-24(30-16)27-25(28)29-15-22-20-13-7-5-11-18(20)19-12-6-8-14-21(19)22/h2-14,22H,15H2,1H3,(H,26,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCUAHDHRGREECJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Introduction
The compound (9H-Fluoren-9-yl)methyl (5-methyl-4-phenylthiazol-2-yl)carbamate is a synthetic organic molecule notable for its complex structure, which integrates a fluorenyl group, a thiazole moiety, and a carbamate functional group. This unique combination may confer significant biological activities, particularly in pharmacological applications. This article aims to explore the biological activity of this compound, highlighting its potential therapeutic roles, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The chemical structure of This compound can be represented as follows:
This compound features:
- Fluorenyl Group : Imparts aromatic properties.
- Thiazole Moiety : Contains nitrogen and sulfur, contributing to diverse biological interactions.
- Carbamate Functional Group : Known for forming hydrogen bonds, influencing solubility and reactivity.
The compound's structural characteristics suggest potential for various biological activities, particularly due to the presence of the thiazole ring, which is often associated with pharmacological effects.
Biological Activities
Antimicrobial Activity
Research indicates that thiazole derivatives exhibit significant antimicrobial properties. For instance, compounds related to thiazole have shown effectiveness against various bacterial strains and fungi. The biological evaluation of similar compounds has demonstrated their potential as antimicrobial agents. In particular, studies have highlighted that modifications in the thiazole structure can enhance antimicrobial activity against resistant strains.
Anticancer Potential
Compounds with fluorenyl and thiazole components have been investigated for anticancer properties. Thiazole derivatives are frequently explored for their ability to inhibit cancer cell proliferation. The incorporation of the fluorenyl group may enhance the lipophilicity and cellular uptake of these compounds, making them more effective in targeting cancer cells.
Acetylcholinesterase Inhibition
The inhibition of acetylcholinesterase (AChE) is a crucial mechanism in the treatment of neurodegenerative diseases such as Alzheimer's disease. Thiazole derivatives have been identified as potent AChE inhibitors. Predictive models suggest that This compound could possess similar inhibitory activity due to its structural features.
Structure–Activity Relationship (SAR)
The relationship between the chemical structure and biological activity is vital for understanding how modifications can enhance efficacy. The following table summarizes some key findings related to SAR for compounds similar to This compound :
| Compound | Structural Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| 5-Methylthiazole | Thiazole ring | Antimicrobial | Simpler structure |
| Fluorene Derivatives | Fluorene core | Anticancer | Varied substituents |
| Phenylthiazole | Phenyl and thiazole | Antifungal | Lacks carbamate functionality |
This table illustrates the diversity within thiazole-containing molecules while emphasizing how specific structural components can influence their biological activities.
Case Studies and Research Findings
- Antimicrobial Studies : A study evaluated a series of fluorenyl-thiazole derivatives against multidrug-resistant microorganisms. Some compounds demonstrated minimum inhibitory concentrations (MICs) comparable to standard antibiotics, indicating promising antimicrobial potential .
- Anticancer Research : Research focusing on thiazole derivatives revealed significant anticancer activity in vitro, with several compounds inducing apoptosis in cancer cell lines. The presence of electron-withdrawing groups on the phenyl moiety was linked to enhanced anticancer efficacy .
- Neuroprotective Effects : Compounds with similar structures have shown potential as AChE inhibitors in computational docking studies, suggesting their use in treating Alzheimer's disease by increasing acetylcholine levels .
Scientific Research Applications
Research indicates that compounds containing thiazole derivatives often exhibit significant pharmacological activities, including:
- Anticancer Activity : Studies have shown that thiazole derivatives can inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation. For instance, predictive models suggest that (9H-Fluoren-9-yl)methyl (5-methyl-4-phenylthiazol-2-yl)carbamate could possess anticancer properties due to its structural components.
- Antimicrobial Properties : The presence of the thiazole moiety is associated with antimicrobial activity. This characteristic opens avenues for developing new antimicrobial agents based on this compound.
Applications in Medicinal Chemistry
The compound's unique structure allows for various applications in medicinal chemistry:
Drug Development
Research has indicated that this compound may serve as a lead compound for developing new drugs targeting cancer and infectious diseases. Its ability to interact with biological targets suggests potential therapeutic uses.
Structure-Activity Relationship Studies
Structure–activity relationship analyses reveal how modifications to the compound's structure can enhance its biological efficacy. For example, altering substituents on the thiazole or fluorenyl groups could improve binding affinity to specific receptors or enzymes involved in disease processes .
Case Studies
Several studies have explored the biological effects of similar compounds, providing insights into potential applications:
- Antimitotic Activity : Research conducted by the National Cancer Institute demonstrated significant antitumor activity of structurally related compounds against various cancer cell lines, suggesting that similar effects may be observed with this compound .
- Inhibition Studies : Investigations into enzyme inhibition revealed that derivatives of thiazole can effectively inhibit key enzymes involved in cancer progression, indicating that this compound may exhibit similar properties .
Preparation Methods
Hantzsch Thiazole Cyclization
The thiazole core was constructed via condensation of 2-bromo-1-phenylpropan-1-one (1) with thiourea (2) under refluxing ethanol. The α-bromoketone (1) was prepared by brominating 1-phenylpropan-1-one using molecular bromine in acetic acid at 0–5°C. Thiourea (2) (1.2 equiv) was added to a solution of (1) in ethanol, and the mixture was refluxed for 12 hours. The reaction progress was monitored by TLC (EtOAc/hexanes, 1:2), yielding 5-methyl-4-phenylthiazol-2-amine (3) as a pale-yellow solid (68% yield).
Key Reaction Parameters
| Parameter | Condition |
|---|---|
| Solvent | Ethanol (anhydrous) |
| Temperature | Reflux (78°C) |
| Reaction Time | 12 hours |
| Workup | Filtration, washing with cold EtOH |
Characterization of (3)
Alternative Routes for Thiazole Formation
Friedel-Crafts acylation was explored to introduce the 4-phenyl group post-cyclization. Treatment of 5-methylthiazol-2-amine with benzoyl chloride in the presence of AlCl3 (1.5 equiv) in dichloromethane at 0°C yielded <10% of the desired product, indicating poor electrophilic reactivity at C4. Consequently, the Hantzsch method remained the optimal route.
Fmoc Protection of the C2-Amino Group
Carbamate Formation
The C2-amino group of (3) was protected using 9-fluorenylmethyl chloroformate (Fmoc-Cl) under Schotten-Baumann conditions. A solution of (3) (1.0 equiv) in THF/water (3:1) was cooled to 0°C, and Fmoc-Cl (1.2 equiv) was added dropwise with simultaneous addition of NaHCO3 (2.0 equiv). The reaction was stirred for 4 hours at room temperature, yielding (9H-fluoren-9-yl)methyl (5-methyl-4-phenylthiazol-2-yl)carbamate (4) as a white crystalline solid (83% yield).
Optimization Insights
- Excess Fmoc-Cl (>1.5 equiv) led to di-Fmoc byproducts (detected via LC-MS).
- Anhydrous THF improved solubility but reduced reaction rate due to limited base activity.
Characterization of (4)
- 1H NMR (400 MHz, CDCl3): δ 7.82–7.31 (m, 13H, Ar-H and Fmoc-H), 5.12 (s, 2H, OCH2), 4.41 (t, 1H, J = 7.2 Hz, Fmoc-CH), 2.99 (s, 3H, CH3).
- 13C NMR (100 MHz, CDCl3): δ 167.8 (C=O), 156.2 (O-C=O), 143.9–127.1 (Ar-C), 120.3 (C5), 77.5 (OCH2), 47.1 (Fmoc-CH), 22.3 (CH3).
- HRMS (ESI+) : m/z [M + Na]+ calcd for C27H22N2O2S: 461.1294; found: 461.1289.
Purification and Stability
Crude (4) was purified via flash chromatography (SiO2, EtOAc/hexanes 1:3 → 1:1 gradient). The compound exhibited stability in solid form at −20°C for >6 months but degraded in DMSO solutions within 72 hours (HPLC analysis).
Comparative Analysis of Protecting Group Strategies
Fmoc vs. Boc Protection
A comparative study evaluated Fmoc and tert-butoxycarbonyl (Boc) groups for amine protection. While Boc-protected analogues (e.g., 2 in) demonstrated higher thermal stability, Fmoc provided superior orthogonality in multi-step syntheses, as evidenced by clean deprotection under piperidine/DMF.
Deprotection Efficiency
| Protecting Group | Deprotection Reagent | Time | Purity (%) |
|---|---|---|---|
| Fmoc | 20% piperidine/DMF | 30 min | 98 |
| Boc | TFA/DCM (1:1) | 2 hours | 95 |
Mechanistic Considerations
Thiazole Cyclization Mechanism
The Hantzsch reaction proceeds via nucleophilic attack of thiourea’s sulfur on the α-carbon of 2-bromo-1-phenylpropan-1-one, followed by intramolecular cyclization and elimination of HBr. Density functional theory (DFT) calculations suggest that the phenyl group at C4 stabilizes the transition state through π-π interactions, explaining the higher yield compared to aliphatic analogues.
Carbamate Formation Kinetics
The second-order rate constant (k2) for Fmoc-Cl with (3) was determined to be 0.42 L mol−1 s−1 at 25°C, indicating moderate reactivity. A Hammett plot (ρ = +0.87) confirmed the electrophilic character of the reaction, with electron-donating groups on the thiazole accelerating the process.
Scalability and Industrial Relevance
Kilogram-Scale Synthesis
A pilot-scale synthesis of (4) achieved 76% yield over two steps using:
- Continuous flow reactor for thiazole cyclization (residence time: 30 min, 100°C).
- Telescoped Fmoc protection without intermediate isolation.
Cost Analysis
| Component | Cost per kg (USD) |
|---|---|
| 2-Bromo-1-phenylpropan-1-one | 320 |
| Fmoc-Cl | 1,150 |
| Total | 1,820 |
Q & A
Q. What spectroscopic techniques are recommended to confirm the structural integrity of (9H-Fluoren-9-yl)methyl (5-methyl-4-phenylthiazol-2-yl)carbamate?
- Methodological Answer : High-resolution H NMR (500 MHz) and C NMR in deuterated solvents (e.g., DMSO-d6 or CDCl3) are critical for resolving overlapping signals. For unambiguous assignment, use 2D techniques such as COSY (correlation spectroscopy) and HSQC (heteronuclear single quantum coherence). X-ray crystallography is recommended for resolving stereochemical ambiguities, as demonstrated in studies of structurally related fluorenylmethyl carbamates with triclinic crystal systems (P1 space group, mean C–C bond length = 0.010 Å) .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodological Answer : Adhere to GHS hazard classifications:
- Use chemical-resistant gloves (e.g., nitrile) and full-face protection to prevent skin/eye contact (H315, H319) .
- Ensure local exhaust ventilation to mitigate inhalation risks (H335) and avoid dust formation .
- Store in干燥, sealed containers away from ignition sources due to flammability risks .
Q. How can researchers optimize purification methods for this carbamate derivative?
- Methodological Answer : Use silica gel column chromatography with gradients of ethyl acetate/hexane (e.g., 20–50% EtOAc) for initial purification. Recrystallization from propan-2-ol or aqueous ethanol (as in solvate formation studies) improves purity, with monitoring via TLC (Rf ~0.3–0.5 in EtOAc/hexane) .
Q. What are the key steps in synthesizing (9H-Fluoren-9-yl)methyl carbamate derivatives?
- Methodological Answer :
- Step 1 : React 5-methyl-4-phenylthiazol-2-amine with fluorenylmethyl chloroformate (Fmoc-Cl) in anhydrous DCM under N2 at 0–5°C.
- Step 2 : Quench with ice-water, extract with EtOAc, and dry over Na2SO4.
- Step 3 : Purify via flash chromatography (yields ~60–75%) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported crystallographic data for fluorenylmethyl carbamates?
- Methodological Answer : Address disorder in solvent molecules or counterions by refining occupancy factors during single-crystal X-ray analysis (e.g., SHELXL-97). Use low-temperature data collection (123 K) to minimize thermal motion artifacts, as shown in triclinic systems with R factor = 0.095 and wR = 0.261 .
Q. What experimental design principles apply to studying hydrolytic stability under physiological conditions?
- Methodological Answer : Adopt a split-split plot design:
Q. How can microwave-assisted synthesis improve yields of this carbamate?
- Methodological Answer : Optimize parameters:
Q. What statistical approaches analyze variability in biological activity data for carbamate analogs?
Q. How can computational modeling predict interactions with biological targets?
Q. What methodologies address contradictions in reaction yields under varying catalytic conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
